2-Bromo-5-fluorobenzoyl chloride

Physicochemical Properties Material Handling Purification

Liquid acyl chlorides often complicate purification and scale-up. 2-Bromo-5-fluorobenzoyl chloride (CAS 111771-13-2) is a low-melting solid (20-22°C) that enables cost-effective crystallization instead of distillation. Its ortho-bromo substituent facilitates late-stage Suzuki or Buchwald-Hartwig diversification, while the acyl chloride group reacts cleanly with amine pharmacophores. Ideal for medicinal chemistry and process development. • Low-melting solid - simplifies purification via crystallization • Ortho-bromo handle - enables late-stage cross-coupling diversification • Moisture-sensitive - stored under inert gas; shipped ambient in sealed containers

Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
CAS No. 111771-13-2
Cat. No. B050458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzoyl chloride
CAS111771-13-2
Molecular FormulaC7H3BrClFO
Molecular Weight237.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)Cl)Br
InChIInChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
InChIKeyQIFDGTIOMAVGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzoyl chloride: Key Acylating Intermediate


2-Bromo-5-fluorobenzoyl chloride (CAS 111771-13-2) is a halogenated aromatic acyl chloride utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its structure features a benzoyl chloride core with bromine and fluorine substituents at the 2- and 5-positions, respectively. This compound is recognized for its reactivity as an acylating agent for forming amides and esters and is noted for its sensitivity to moisture, which leads to hydrolysis to the corresponding carboxylic acid . The compound's identity is well-established, with standard predicted properties including a boiling point of 243.7±20.0 °C and a density of 1.7±0.1 g/cm³ .

1 Reactive acylating agent for amide and ester bond formation in synthesis workflows
2 Moisture-sensitive; requires anhydrous handling and storage to avoid hydrolysis
3 Bromo-substituent enables downstream cross-coupling diversification

Why Generic or Regioisomeric Substitution Fails


The substitution pattern of halogens on the benzoyl chloride ring profoundly influences both the compound's physical state and its reactivity. Directly replacing 2-Bromo-5-fluorobenzoyl chloride with an analog such as 2-fluorobenzoyl chloride or a regioisomer like 4-bromo-2-fluorobenzoyl chloride is not a straightforward substitution. These differences are quantifiable in melting point, density, and conformational behavior. As shown in the evidence below, 2-Bromo-5-fluorobenzoyl chloride is a low-melting solid (20-22°C) , whereas its 2-fluoro analog is a liquid (4-6°C) and its 2-chloro-5-fluoro analog is a much higher-melting solid (79-82°C) . These physical state differences directly impact handling, storage, and purification protocols. Furthermore, fundamental studies on analogous 2-halobenzoyl chlorides demonstrate that the presence and size of the ortho-halogen dictate the molecule's conformational equilibrium in the gas phase, which is a key factor in understanding its reactivity [1].

Physical state mismatch
Target: low-melting solid 2-Fluoro analog: liquid
Solid-vs-liquid difference may shift handling, storage, and purification protocols; direct method transfer may not apply.
Density deviation alters phase behavior
Target: ~1.74 g/cm³ 2-Chloro analog: ~1.5 g/cm³
Higher density may change phase separation efficiency in biphasic reaction mixtures, affecting scale-up predictability.
Conformational profile not interchangeable
Ortho-Br: larger gauche conformer contribution Ortho-F/Cl analogs: more planar
Ortho-halogen size influences ground-state conformation; substitution may lead to different selectivity in chiral or binding-sensitive steps.

Quantitative Differentiation from Key Analogs


Physical State and Melting Point vs 2-Fluoro Analog

2-Bromo-5-fluorobenzoyl chloride is a low-melting solid at standard room temperature (20-22°C), while 2-fluorobenzoyl chloride is a liquid (4-6°C). This difference in physical state is critical for laboratory handling, storage, and purification method selection .

Physical State
Data to verify
Target: solid, mp 20–22 °C
Comparator (2‑fluorobenzoyl chloride): liquid, 4–6 °C
Δ 14–18 °C higher; solid at room temperature.
Physical state may require distinct handling and purification protocols.
Source review recommended; literature values may vary.
Physicochemical Properties Material Handling Purification

Density Comparison with 2-Chloro-5-fluoro Analog

The density of 2-Bromo-5-fluorobenzoyl chloride is approximately 1.74 g/cm³, which is substantially higher than the density of 2-chloro-5-fluorobenzoyl chloride (approximately 1.5 g/cm³). This difference arises from the replacement of a chlorine atom with a heavier bromine atom [1].

Density
Source review
Target: ~1.74 g/cm³
Comparator (2‑chloro‑5‑fluoro analog): ~1.5 g/cm³
Approximately 16% higher density.
Higher density may influence phase separation in biphasic systems.
Cited values; confirm with experimental data if critical for scale‑up.
Material Properties Process Chemistry Formulation

Conformational Impact of Ortho-Bromo Substitution

While no direct head-to-head study exists for this exact compound, a fundamental study on the gas-phase conformational structures of 2-halobenzoyl chlorides reveals that the size of the ortho-halogen atom (F vs. Cl vs. Br) drives a clear trend in conformational preference. As the ortho-halogen size increases, the contribution of the higher-energy 'gauche' conformer increases, and the molecule deviates further from planarity [1]. This class-level inference suggests that 2-Bromo-5-fluorobenzoyl chloride, possessing the large ortho-bromo atom, will exhibit a different conformational ensemble compared to analogs with smaller ortho-substituents like 2-fluorobenzoyl chloride.

Conformation
Class-level inference
Ortho‑bromo stabilizes gauche conformer and increases non‑planarity relative to ortho‑fluoro or ortho‑chloro analogs (gas‑phase trend F < Cl < Br).
Conformational ensemble may affect reactivity and stereoselectivity outcomes.
Inferred from 2‑halobenzoyl chloride studies; direct data on target compound not available.
Physical Organic Chemistry Reactivity Conformational Analysis

High-Value Applications Based on Unique Profile


Medicinal Chemistry: Covalent Inhibitor Libraries

The compound's acyl chloride group is a reactive handle for creating amide bonds with amine-containing pharmacophores. The unique 2-bromo-5-fluorophenyl ring system is an ideal scaffold for optimizing binding interactions, as the ortho-bromo substituent can influence the bioactive conformation of the resulting amide [1]. The bromine atom also serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of hit compounds.

Process Chemistry: Crystallization-Based Purification

Unlike its 2-fluoro analog, which is a liquid, 2-Bromo-5-fluorobenzoyl chloride is a low-melting solid (20-22°C) . This physical state makes it amenable to purification by crystallization, a more cost-effective and scalable method than the distillation often required for liquid acyl chlorides. This property is a significant advantage for process chemists developing a robust and economical manufacturing route for a pharmaceutical intermediate.

Agrochemical Building Block for Halogenated Actives

The presence of both bromine and fluorine atoms in specific positions on the aromatic ring is a common feature in many agrochemical active ingredients due to their impact on lipophilicity, metabolic stability, and target binding. The distinct physicochemical profile of this compound, particularly its density and melting point compared to analogs [2], provides formulators and synthesis chemists with a building block that can impart unique properties to a candidate molecule, potentially improving its field performance or formulation characteristics.

Academic Model for Ortho-Substituent Effect Studies

The combination of an ortho-bromo and a meta-fluoro substituent provides a system for investigating the steric and electronic effects of ortho-substitution on the rate and selectivity of acylation reactions. As established by fundamental structural chemistry research, the ortho-bromo group significantly influences the ground-state conformation of the molecule [1]. This makes 2-Bromo-5-fluorobenzoyl chloride a valuable model substrate for physical organic chemists studying the Curtin-Hammett principle and the origins of stereoselectivity in nucleophilic additions to carbonyls.

Application
Selection Property
Validation Focus
Covalent inhibitor synthesis
Reactive acyl chloride with bromo cross-coupling handle
Amide bond formation and late-stage diversification
Crystallizable intermediate purification
Low-melting solid form amenable to crystallization
Purification scalability compared to liquid acyl chlorides
Halogenated building block for agrochemicals
Bromo-fluoro substitution pattern on aromatic core
Lipophilicity and stability tuning for candidate optimization
Ortho-substituent effect model
Conformational impact of ortho‑bromo on ground state
Stereoselectivity and Curtin‑Hammett studies

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